REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH2:9][CH3:10])[cH:6][cH:7]1.[Cl:13][CH2:14][Si:15]([Cl:16])([CH3:17])[CH3:18].[I:12].[Mg:11]>>[c:2]1([Si:15]([CH2:14][Cl:13])([CH3:17])[CH3:18])[cH:3][cH:4][c:5]([O:8][CH2:9][CH3:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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CCOc1ccc([Si](C)(C)CCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |